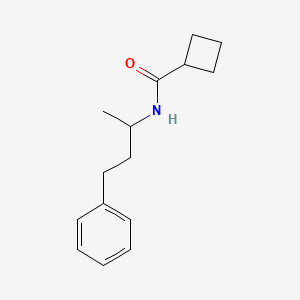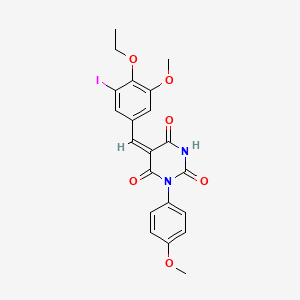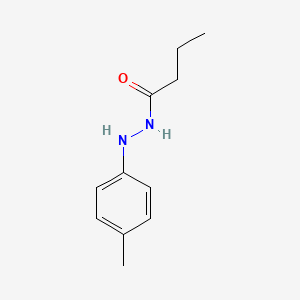![molecular formula C19H16BrNO3 B5986147 2-[2-(5-bromo-3-ethoxy-2-hydroxyphenyl)vinyl]-8-quinolinol](/img/structure/B5986147.png)
2-[2-(5-bromo-3-ethoxy-2-hydroxyphenyl)vinyl]-8-quinolinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(5-bromo-3-ethoxy-2-hydroxyphenyl)vinyl]-8-quinolinol, also known as BEHQ, is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. This compound is a derivative of hydroxyquinoline and has been found to possess a wide range of biological activities, making it a promising candidate for use in research applications.
Mechanism of Action
The exact mechanism of action of 2-[2-(5-bromo-3-ethoxy-2-hydroxyphenyl)vinyl]-8-quinolinol is not fully understood. However, it has been suggested that the compound exerts its biological effects by interacting with various cellular pathways and signaling molecules, including reactive oxygen species, nuclear factor-kappaB, and mitogen-activated protein kinases.
Biochemical and Physiological Effects:
This compound has been found to exhibit a number of biochemical and physiological effects. It has been shown to possess antioxidant activity, which may help to protect cells from oxidative stress. Additionally, this compound has been found to possess anti-inflammatory properties, which may help to reduce inflammation in various disease states. Finally, this compound has also been found to possess anticancer activity, which may make it a promising candidate for use in cancer therapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-[2-(5-bromo-3-ethoxy-2-hydroxyphenyl)vinyl]-8-quinolinol is its broad range of biological activities, which make it a versatile compound for use in various research applications. Additionally, this compound is relatively easy to synthesize and purify, making it a cost-effective compound for use in laboratory experiments. However, one limitation of this compound is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are a number of potential future directions for research involving 2-[2-(5-bromo-3-ethoxy-2-hydroxyphenyl)vinyl]-8-quinolinol. One area of interest is the development of novel this compound derivatives with improved biological activities. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to identify the specific cellular pathways and signaling molecules that are targeted by the compound. Finally, there is also potential for the development of this compound-based therapeutics for the treatment of various diseases, including cancer and inflammatory disorders.
Synthesis Methods
2-[2-(5-bromo-3-ethoxy-2-hydroxyphenyl)vinyl]-8-quinolinol is synthesized through a multistep process that involves the condensation of 5-bromo-2-hydroxyacetophenone with ethyl cyanoacetate, followed by the reaction with 8-hydroxyquinoline. The resulting product is then subjected to further purification steps to obtain the final compound.
Scientific Research Applications
2-[2-(5-bromo-3-ethoxy-2-hydroxyphenyl)vinyl]-8-quinolinol has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Properties
IUPAC Name |
2-[(E)-2-(5-bromo-3-ethoxy-2-hydroxyphenyl)ethenyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO3/c1-2-24-17-11-14(20)10-13(19(17)23)7-9-15-8-6-12-4-3-5-16(22)18(12)21-15/h3-11,22-23H,2H2,1H3/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXNWDSCQVCUKC-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1O)C=CC2=NC3=C(C=CC=C3O)C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=CC(=C1O)/C=C/C2=NC3=C(C=CC=C3O)C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-ethoxy-3-nitro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5986088.png)
![3-[2-(4-methylphenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B5986096.png)
![3,5-dimethyl-2-(3-methylphenyl)-N-[2-(4-morpholinyl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5986105.png)

![N-[2-(methylthio)ethyl]-2-[3-oxo-1-(3-pyridinylmethyl)-2-piperazinyl]acetamide](/img/structure/B5986121.png)

![2-[(5-allyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-phenoxyphenyl)acetamide](/img/structure/B5986137.png)
![methyl 3-[(3,4,5-triethoxybenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5986140.png)
![methyl 1-(3-{3-[(cyclopentylamino)methyl]phenoxy}-2-hydroxypropyl)-4-piperidinecarboxylate](/img/structure/B5986154.png)
![N-{[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide](/img/structure/B5986160.png)
![N-({1-[(5-cyclopentyl-2-thienyl)methyl]-3-piperidinyl}methyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B5986169.png)

![2-[1-cyclopentyl-4-(3-cyclopentylpropyl)-2-piperazinyl]ethanol](/img/structure/B5986186.png)
